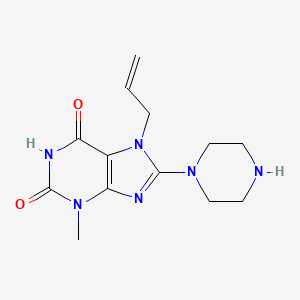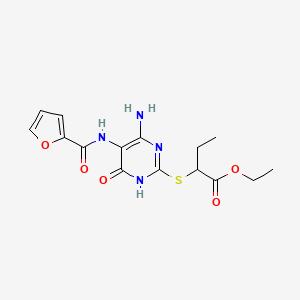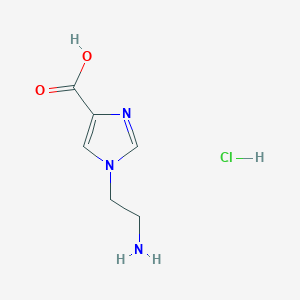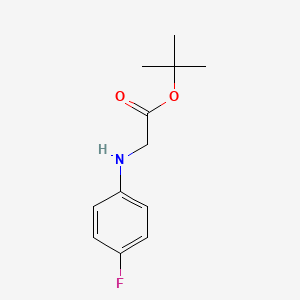
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione
Overview
Description
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C13H18N6O2 and a molecular weight of 290.327 g/mol. It is known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a class of G protein-coupled receptors involved in modulating synaptic plasticity and other neural processes.
Preparation Methods
The synthesis of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione was first achieved in 1999 by researchers at the University of California, San Francisco. The synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods typically involve multi-step synthesis, including the preparation of intermediate compounds, followed by cyclization and purification steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmission and synaptic plasticity due to its role as an mGluR5 antagonist.
Medicine: Research has explored its potential therapeutic applications in neurological disorders, such as anxiety, depression, and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione involves its binding to the metabotropic glutamate receptor subtype 5 (mGluR5). By antagonizing this receptor, the compound modulates synaptic plasticity and neural signaling pathways. This interaction affects various molecular targets and pathways, including those involved in neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-Trimethylxanthine (Caffeine): Both compounds are purine derivatives, but caffeine acts as a central nervous system stimulant, whereas this compound is an mGluR5 antagonist.
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): This compound is an adenosine A1 receptor antagonist, highlighting the specificity of this compound for mGluR5.
2-Chloro-N6-cyclopentyladenosine (CCPA): Another adenosine receptor agonist, contrasting with the antagonistic properties of this compound
These comparisons highlight the unique properties and specificity of this compound in targeting mGluR5.
Properties
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRPHAIKDDHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)


![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)
![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)
![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
